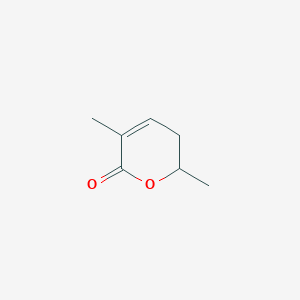

3,6-Dimethyl-5,6-dihydro-2H-pyran-2-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

85287-77-0 |

|---|---|

Molecular Formula |

C7H10O2 |

Molecular Weight |

126.15 g/mol |

IUPAC Name |

2,5-dimethyl-2,3-dihydropyran-6-one |

InChI |

InChI=1S/C7H10O2/c1-5-3-4-6(2)9-7(5)8/h3,6H,4H2,1-2H3 |

InChI Key |

NBXVVKIJAKTEET-UHFFFAOYSA-N |

Canonical SMILES |

CC1CC=C(C(=O)O1)C |

Origin of Product |

United States |

Disruption of Metabolic Pathways:inhibition Can Also Occur at a Broader Level by Disrupting Key Metabolic Pathways. the Antifungal Agent 6 Pentyl 2h Pyran 2 One 6pp Has Been Shown to Disturb the Metabolic Homeostasis of Target Organisms, Particularly Amino Acid Metabolism.nih.govfurther Studies Identified the Enoyl Coa Hydratase Echs1 Protein As a Primary Target. the Inhibition of This Crucial Metabolic Enzyme, Potentially Through Direct Binding and Downregulation of Its Expression, Leads to a Cascade of Downstream Effects, Including the Induction of Autophagy, Ultimately Resulting in Cell Death.nih.gov

Table 2: Conceptual Frameworks for Molecular Inhibition by Pyranone Derivatives

| Inhibition Framework | Molecular Mechanism | Example Target Class |

|---|---|---|

| Competitive Inhibition | Direct binding to the enzyme active site, blocking substrate access. | Kinases (e.g., CDK2) nih.gov |

| Metal Chelation | Coordination with essential metal cofactors in the active site. | Integrases (e.g., HIV-1 Integrase) researchgate.net |

| Allosteric Modulation | Binding to a secondary site (allosteric site) to induce a conformational change that alters activity. | Cholinesterases (e.g., AChE) nih.gov |

| Metabolic Disruption | Inhibition of a key enzyme in a critical metabolic pathway. | Metabolic Enzymes (e.g., ECHS1) nih.gov |

Computational and Theoretical Investigations of 3,6 Dimethyl 5,6 Dihydro 2h Pyran 2 One Systems

Quantum Chemical Calculations

Quantum chemical calculations are at the forefront of computational investigations into molecular systems. These methods, rooted in the principles of quantum mechanics, allow for the detailed exploration of electronic structure, energy, and reactivity. For pyran-2-one derivatives, Density Functional Theory (DFT) and Molecular Orbital Theory are particularly valuable.

Density Functional Theory (DFT) Studies on Reaction Mechanisms and Energetics

Density Functional Theory (DFT) has emerged as a robust method for studying the reaction mechanisms and energetics of organic molecules. While specific DFT studies on 3,6-Dimethyl-5,6-dihydro-2H-pyran-2-one are not extensively documented in the reviewed literature, computational investigations into closely related dihydropyran systems provide a strong framework for understanding its behavior.

For instance, a computational study on the thermal decomposition of 2,6-dimethyl-3,6-dihydro-2H-pyran was conducted using the PBE0/6-311+G(d,p) level of theory. mdpi.com This study examined a concerted mechanism involving a six-membered cyclic transition state. mdpi.com The investigation revealed that methyl substituents on the dihydropyran ring influence the activation free energy of the decomposition reaction. mdpi.com Such studies typically involve geometry optimization of reactants, transition states, and products, followed by frequency calculations to confirm their nature as energy minima or saddle points. mdpi.com

DFT calculations are also employed to investigate other reactive properties. For various 2H-pyran-2-one analogues, DFT has been used to calculate molecular electrostatic potential (MEP) and average local ionization energies, which are crucial for understanding global and local reactivity. semanticscholar.org These calculations help in identifying the most reactive sites within a molecule. semanticscholar.org

Molecular Orbital Theory and Frontier Molecular Orbital (FMO) Analysis (e.g., LUMO Energy)

Molecular Orbital (MO) theory provides a detailed picture of the electronic structure of molecules by describing the behavior of electrons in terms of molecular orbitals that extend over the entire molecule. utexas.edu A key aspect of MO theory is the analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). utexas.eduyoutube.com The energies and distributions of these orbitals are critical in predicting a molecule's reactivity. youtube.comiqce.jp

The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO is related to its ability to accept electrons (electrophilicity). youtube.comiqce.jp The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability. scifiniti.com

In studies of pyran derivatives, FMO analysis is used to understand their chemical behavior. For example, in a study of (3,6-dihydro-2H-pyran-2-yl)phosphonate derivatives, DFT calculations were used to investigate the effect of a catalyst on the LUMO energy of the reactants in a hetero Diels-Alder reaction. researchgate.net It was found that an increased loading of an AlCl₃ catalyst led to a significant decrease in the LUMO energy of the ethyl ester of benzoyl phosphonate, thereby activating the cycloaddition reaction. researchgate.net For other pyran-2-one derivatives, HOMO and LUMO energies have been calculated using Time-dependent density functional theory (TD-DFT) to understand their electronic properties and reactivity. scifiniti.comresearchgate.net The location of the HOMO and LUMO is often found to be on the pyran ring itself, indicating its central role in the molecule's reactivity. scifiniti.com

| Parameter | Description | Relevance in Pyran Systems |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates the propensity of the molecule to donate electrons. A higher HOMO energy suggests greater nucleophilicity. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the propensity of the molecule to accept electrons. A lower LUMO energy suggests greater electrophilicity and reactivity in reactions like cycloadditions. researchgate.net |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A smaller gap generally implies higher reactivity and lower kinetic stability. |

Kinetic and Thermodynamic Parameter Determinations for Chemical Reactions

Computational chemistry provides a powerful avenue for determining the kinetic and thermodynamic parameters of chemical reactions, offering insights into reaction feasibility and rates. For reactions involving dihydropyran derivatives, such as thermal decomposition, these parameters can be calculated and compared with experimental data.

In the computational study of the thermal decomposition of 3,6-dihydro-2H-pyran and its methylated derivatives, kinetic and thermodynamic parameters were calculated for reactions within a temperature range of 584 to 633 K. mdpi.com Key parameters determined include the activation free energy (ΔG≠), activation enthalpy (ΔH≠), activation entropy (ΔS≠), activation energy (Ea), and the frequency factor (A). mdpi.com The study found that methyl substituents on the pyran ring decrease the activation free energy, thus favoring thermal decomposition. mdpi.com

The following table summarizes the calculated activation parameters for the thermolysis of 3,6-dihydro-2H-pyran (DHP) and 2,6-dimethyl-3,6-dihydro-2H-pyran (DMDHP) at 600 K, which serves as a model for understanding the potential behavior of this compound.

| Compound | ΔG≠ (kJ·mol⁻¹) | ΔH≠ (kJ·mol⁻¹) | ΔS≠ (J·mol⁻¹·K⁻¹) | Ea (kJ·mol⁻¹) | A (s⁻¹) |

| DHP | 196 | 209 | 22 | 214 | 2.1 x 10¹³ |

| DMDHP | 183 | 197 | 23 | 202 | 2.5 x 10¹³ |

| Data from a computational study on related dihydropyran compounds. mdpi.com |

Transition State Modeling and Analysis of Reaction Pathways

Understanding the pathway of a chemical reaction requires the identification and characterization of transition states, which are the highest energy points along the reaction coordinate. Computational modeling is an invaluable tool for locating these transient structures and analyzing the reaction pathways.

For the thermal decomposition of dihydropyran derivatives, a concerted mechanism with a six-membered cyclic transition state has been computationally investigated. mdpi.comresearchgate.net In this mechanism, electron movement within the ring leads to simultaneous bond formation and breaking. mdpi.com DFT calculations are used to optimize the geometry of the transition state, which is characterized as a first-order saddle point on the potential energy surface. mdpi.com

The analysis of the transition state structure provides insights into the reaction mechanism. For instance, in the decomposition of 3,6-dihydro-2H-pyran, the transition state is described as being slightly polar and highly asymmetric, with the breaking of the O1-C6 bond being more advanced than the cleavage of the C2-C3 bond. mdpi.com This leads to the formation of a positive charge on C2 and a negative charge on the oxygen atom in the transition state. mdpi.com

Computational Prediction of Molecular Interactions and Structural Features

Computational methods are also extensively used to predict molecular interactions and structural features of pyran-based compounds. These predictions are crucial for understanding their physical properties and biological activity.

Studies on various substituted pyran rings have shown that the conformation of the ring is influenced by the nature and number of substituents. nih.gov For example, in 3,5-Dimethyl-2,6-diphenyl-3,4,5,6-tetrahydro-2H-pyran-4-one, the tetrahydropyran (B127337) ring adopts a chair conformation with the substituents in equatorial positions. nih.gov While this is a tetrahydropyran, it provides insight into the likely conformations of related dihydro- and tetrahydropyran systems.

Mechanistic Insights into the Chemical Reactivity of 5,6 Dihydro 2h Pyran 2 One Derivatives

Elucidation of Electron Movement and Bond Evolution in Concerted Processes

Concerted reactions, where bond breaking and bond formation occur in a single step, are central to the chemistry of pyran-2-one derivatives. These processes, particularly cycloadditions, are governed by the principles of orbital symmetry and are characterized by a cyclic transition state. The 2H-pyran-2-one ring can be vulnerable to nucleophilic attack at positions C-2, C-4, and C-6. clockss.org

One of the most significant concerted processes involving this scaffold is the inverse-electron-demand Diels-Alder (IEDDA) reaction. In this type of [4+2] cycloaddition, the pyranone acts as the electron-deficient diene, reacting with an electron-rich dienophile. Density functional theory (DFT) calculations have been employed to investigate the IEDDA reaction of 2H-pyran-2-one derivatives with strained alkynes like endo-bicyclo[6.1.0]nonyne (endo-BCN). rsc.org These studies reveal that the reactivity is influenced by the distortion energy required for the reactants to achieve the transition state geometry. rsc.org

Another key concerted reaction is the [5+2] cycloaddition of oxidopyrylium ions, which can be generated from pyranone precursors. researchgate.net These reactions provide a powerful method for constructing seven-membered rings. The process involves the generation of a pyrylium (B1242799) ylide intermediate which then undergoes a cycloaddition with an alkene. researchgate.net The electron movement in these cycloadditions is a continuous, cyclic flow through a highly ordered transition state, leading to the stereoselective formation of complex bicyclic systems.

Table 1: Key Concerted Reactions of Pyran-2-one Derivatives

| Reaction Type | Pyranone Role | Reactant Partner | Key Mechanistic Feature |

|---|---|---|---|

| Inverse-Electron-Demand Diels-Alder (IEDDA) | Diene | Electron-rich alkene/alkyne | Concerted [4+2] cycloaddition through a single transition state. |

| Oxidopyrylium-Alkene Cycloaddition | 5-carbon component (from precursor) | Alkene | Concerted [5+2] cycloaddition for forming seven-membered rings. researchgate.net |

Role of Catalysis in Directing Reaction Pathways (e.g., AlCl₃ Activation)

Catalysis plays a pivotal role in controlling the reactivity and selectivity of reactions involving 5,6-dihydro-2H-pyran-2-one derivatives. Lewis acids are particularly effective in activating the pyranone ring, enhancing its electrophilicity and directing the course of a reaction.

Aluminum chloride (AlCl₃) is a classic Lewis acid catalyst used in reactions such as Friedel-Crafts acylation. nih.govresearchgate.net In the context of related aromatic ethers, AlCl₃ activates an acyl chloride, facilitating the generation of a highly electrophilic acylium ion. This species is then attacked by the electron-rich ring. A similar principle applies to pyranone systems where the catalyst can coordinate to the carbonyl oxygen. This coordination polarizes the C=O bond and increases the electrophilicity of the ring system, making it more susceptible to nucleophilic attack. nih.gov This activation is crucial for promoting reactions that might otherwise be sluggish or non-selective. For instance, AlCl₃·6H₂O has been successfully used to catalyze the Friedel-Crafts alkylation of indoles with celastrol, a natural product containing a reactive quinone methide moiety, demonstrating the catalyst's ability to activate complex systems under mild conditions. nih.gov

Beyond AlCl₃, other catalysts are instrumental in directing reaction pathways:

Scandium triflate (Sc(OTf)₃) has proven effective in promoting Prins-type macrocyclization reactions to form large rings containing a pyran unit. nih.gov

Silver hexafluorophosphate (B91526) (AgPF₆) has been used to activate aluminum-based catalysts, enhancing the efficiency of key cyclization steps. nih.gov

Titanium chloride (TiCl₄) supported on nanoparticles can catalyze the synthesis of 2-amino-[4,3-b]-pyranone derivatives through a process initiated by carbonyl group activation. nih.gov

These examples underscore the power of catalysis to not only accelerate reactions but also to selectively guide reactants toward desired and often complex molecular architectures.

Mechanistic Models for Cyclization and Elimination Reactions

Cyclization Reactions: The formation of the dihydropyran ring itself is often achieved through cyclization reactions, with the silyl-Prins cyclization being a prominent example. mdpi.com The generally accepted mechanism for this reaction involves the activation of an aldehyde by a Lewis acid, followed by nucleophilic attack from an alkenol to generate an oxocarbenium ion intermediate. This intermediate then undergoes an endo-dig cyclization. The high stereoselectivity often observed in these reactions is attributed to the adoption of a chair-like transition state where substituents preferentially occupy equatorial positions to minimize steric strain. mdpi.com Computational studies support this mechanistic model, providing insight into the transition state geometries and reaction energetics. mdpi.com

Elimination Reactions: 5,6-Dihydro-2H-pyran-2-one derivatives can undergo elimination reactions to introduce unsaturation, typically forming the corresponding α,β-unsaturated pyran-2-one. These reactions can proceed through several mechanistic pathways, primarily E1, E2, and E1cB, depending on the substrate structure, leaving group, base strength, and solvent. libretexts.orglibretexts.orgtmv.ac.in

E2 (Elimination, Bimolecular): This is a concerted, one-step mechanism where a base removes a proton from the carbon adjacent to the leaving group at the same time the leaving group departs. The reaction rate is second-order, depending on both the substrate and the base. libretexts.org This pathway is favored by strong bases and requires a specific anti-periplanar geometry between the proton being abstracted and the leaving group. iitk.ac.in

E1 (Elimination, Unimolecular): This is a two-step process that begins with the slow, rate-determining departure of the leaving group to form a carbocation intermediate. A weak base then removes an adjacent proton in a fast second step to form the double bond. libretexts.org This mechanism competes with Sₙ1 substitution and is favored by good leaving groups, polar protic solvents, and substrates that can form stable carbocations. masterorganicchemistry.com

E1cB (Elimination, Unimolecular, Conjugate Base): This two-step pathway occurs when the substrate has an acidic proton and a poor leaving group. A strong base first removes the proton to form a carbanion intermediate (the conjugate base). In the second step, the leaving group is expelled. libretexts.orgtmv.ac.in

The specific pathway followed by a 5,6-dihydro-2H-pyran-2-one derivative will be dictated by its substitution pattern and the reaction conditions employed.

Inhibition Mechanisms at a Molecular Target Level (Conceptual Framework)

Derivatives of pyran-2-one are known to inhibit a wide range of biological targets, and their mechanisms of action can be understood through several conceptual frameworks. Rather than focusing on specific potencies, this section outlines the molecular strategies by which these compounds can exert their inhibitory effects.

Applications in Advanced Organic Synthesis and Materials Science

Role as Key Intermediates in the Synthesis of Complex Organic Molecules

No specific examples were found where 3,6-Dimethyl-5,6-dihydro-2H-pyran-2-one serves as a documented key intermediate in the synthesis of more complex molecules. While the general dihydropyranone core is a frequent substructure in pharmaceuticals and agrochemicals, the specific utility of this dimethyl derivative is not detailed in the available literature. researchgate.net

Precursors for the Synthesis of Diverse Heterocyclic Compounds

The literature contains extensive information on how pyran-2-one derivatives can undergo rearrangement reactions or participate in cycloadditions (like the Diels-Alder reaction) to form a wide variety of other heterocyclic systems, including pyridines, pyrazoles, and isoxazoles. researchgate.netnih.gov Despite this, no studies were identified that specifically utilize this compound as a precursor for such transformations.

Strategies for Natural Product Synthesis Incorporating the Pyranone Core

The pyranone and dihydropyranone motifs are central to many natural products, and numerous total synthesis strategies for these molecules have been published. nih.govnih.govmdpi.comurfu.ru However, a review of these strategies did not yield any instances where this compound was incorporated as a building block or a key structural component.

Exploratory Applications in Emerging Technologies (e.g., Sensors, Solar Cells)

There is growing interest in pyran-based molecules for applications in materials science. Various derivatives have been synthesized and investigated as components of dyes for dye-sensitized solar cells (DSSCs) and other optoelectronic devices. Nonetheless, the search did not uncover any exploratory research or data on the application of this compound in technologies such as sensors or solar cells.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3,6-Dimethyl-5,6-dihydro-2H-pyran-2-one, and how do reaction conditions influence yield?

- Answer: The compound is commonly synthesized via lactonization of hydroxycarboxylic acid precursors or through cyclization reactions. For example, vinylacetic acid reacts with paraformaldehyde in the presence of concentrated sulfuric acid and glacial acetic acid to yield the dihydropyranone framework . Continuous flow reactors and reduced-pressure distillation are recommended for optimizing yield and purity in industrial-scale syntheses . Key factors include temperature control (typically 60–80°C), solvent selection (polar aprotic solvents enhance cyclization), and catalyst choice (acidic conditions favor lactone formation).

Q. How do environmental factors (pH, temperature) affect the stability of this compound in experimental settings?

- Answer: Stability studies indicate that the compound degrades under alkaline conditions (pH > 8) due to lactone ring hydrolysis. Thermal stability is maintained up to 120°C, but prolonged exposure to moisture accelerates decomposition . Storage recommendations include airtight containers under inert gas (e.g., nitrogen) and desiccants to prevent hydrolysis.

Q. What spectroscopic techniques are critical for structural elucidation of this compound and its derivatives?

- Answer: Nuclear Magnetic Resonance (NMR) (1D and 2D) and High-Resolution Mass Spectrometry (HR-MS) are essential. For instance, ¹H-NMR reveals characteristic signals for the α,β-unsaturated lactone moiety (δ 5.8–6.2 ppm for vinyl protons), while ¹³C-NMR confirms carbonyl (δ 170–175 ppm) and methyl substituents . X-ray crystallography is used for absolute configuration determination in stereoisomers .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be optimized for high optical purity?

- Answer: Copper-catalyzed asymmetric conjugate addition (ACA) with chiral ligands (e.g., JosiPhos variants) achieves enantiomeric excess (ee) >90%. For example, Grignard reagents added to 5,6-dihydro-2H-pyran-2-one under reversed-JosiPhosL6/CuBr·SMe₂ catalysis yield stereocontrolled products . Key parameters include ligand-to-metal ratios (1:1.2) and low temperatures (−20°C) to minimize racemization.

Q. What strategies resolve contradictions in reported biological activities (e.g., cytotoxicity vs. antifungal effects) across studies?

- Answer: Discrepancies often arise from stereochemical variations or assay conditions. For example, (6R,2′R)-6-(2-hydroxy-6-phenylhexyl) derivatives show IC₅₀ = 1.4 μM against HeLa cells, while 2′-dehydroxy analogs lose activity . Methodological standardization—such as using identical cell lines (HL-60, Sf9), controlled stereochemistry, and consistent solvent systems (DMSO concentration ≤0.1%)—is critical for reproducibility .

Q. How does the α,β-unsaturated δ-lactone structure influence reactivity in nucleophilic additions or Diels-Alder reactions?

- Answer: The electron-deficient carbonyl group facilitates Michael additions, while the conjugated diene system enables Diels-Alder cycloadditions. For instance, reactions with diethylamine yield β-amino lactones, and cycloadditions with maleic anhydride produce bicyclic adducts . Computational studies (DFT B3LYP/DGDZVP) predict regioselectivity based on frontier molecular orbital interactions .

Methodological Recommendations

- Structural Analysis: Combine NOESY NMR with electronic circular dichroism (ECD) to assign absolute configurations in natural product derivatives .

- Biological Assays: Use MTT assays with triplicate technical replicates and normalize against vehicle controls to mitigate solvent cytotoxicity .

- Safety Protocols: Classify the compound under UN 1224 (Ketones, liquid, n.o.s.) for transport and store at −20°C in amber vials to prevent photodegradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.